![molecular formula C6H7N5O2S2 B14448226 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine CAS No. 74039-26-2](/img/structure/B14448226.png)
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine is a heterocyclic compound that belongs to the class of pyrimido[4,5-e][1,2,4]thiadiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiadiazine ring. The presence of a methylsulfanyl group and a dioxo group further adds to its chemical complexity and potential reactivity.
Métodos De Preparación
The synthesis of 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). This process allows for the formation of pyrimido[4,5-d]pyrimidines with various substituents . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Análisis De Reacciones Químicas
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrimido[4,5-d]pyrimidines, including 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine, have shown various biological activities such as antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties . These compounds are also known to inhibit enzymes like phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mecanismo De Acción
The mechanism of action of 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to the inhibition of key enzymes involved in cell division and growth. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine can be compared with other similar compounds such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. These compounds share structural similarities but differ in their substituents and biological activities. For example, pyrido[2,3-d]pyrimidines have shown therapeutic potential in various diseases and have been studied extensively for their biological activities . The unique combination of a pyrimidine ring fused with a thiadiazine ring in this compound sets it apart from other related compounds .
Propiedades
Número CAS |
74039-26-2 |
|---|---|
Fórmula molecular |
C6H7N5O2S2 |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine |
InChI |
InChI=1S/C6H7N5O2S2/c1-14-6-10-4(7)3-5(11-6)8-2-9-15(3,12)13/h2H,1H3,(H3,7,8,9,10,11) |
Clave InChI |
XMMVEXBWJDHLBJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C2C(=N1)NC=NS2(=O)=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


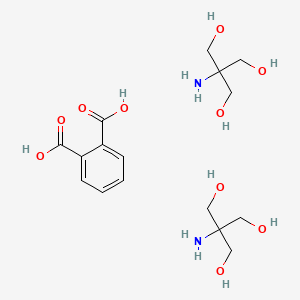
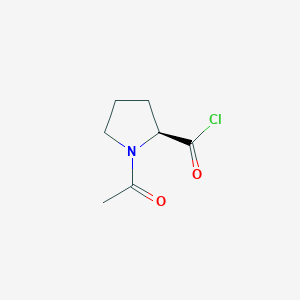

![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
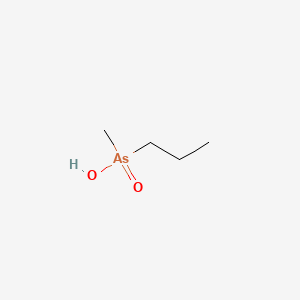
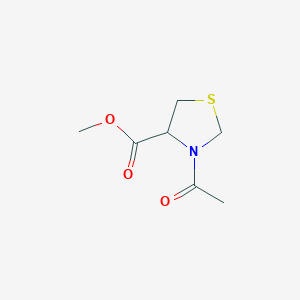
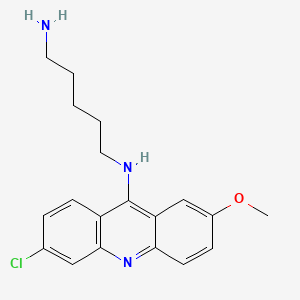
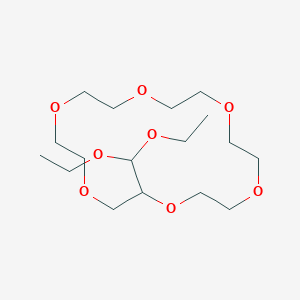
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
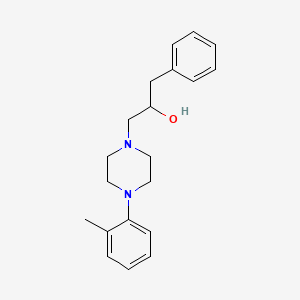
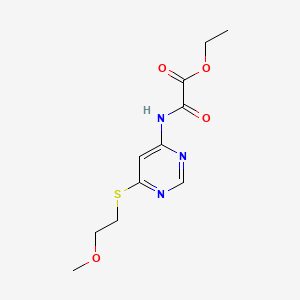

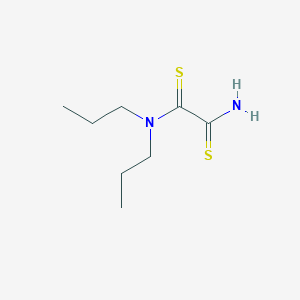
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
